Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The compound “Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate” contains a thiazole ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, the targets of this compound could be similar to those of other thiazole-containing compounds.
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Without specific studies on this compound, it’s hard to definitively say which biochemical pathways it affects. Given the biological activities of other thiazole derivatives, it might be involved in a variety of cellular processes .
Pharmacokinetics
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the ADME properties of this compound.
Result of Action
Other thiazole derivatives have shown a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of furan-2-carboxylic acid, which is then converted into its corresponding amide. This intermediate undergoes cyclization with oxazole and thiazole precursors under specific conditions to form the desired compound.
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Step 1: Preparation of Furan-2-carboxylic Acid Amide
Reagents: Furan-2-carboxylic acid, ammonia or an amine
Conditions: Reflux in a suitable solvent like ethanol
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Step 2: Cyclization with Oxazole and Thiazole Precursors
Reagents: Oxazole-4-carboxylic acid, thiazole-4-carboxylic acid
Conditions: Heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃)
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Step 3: Esterification
Reagents: Ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux to form the ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
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Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reagents: Oxidizing agents like potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature
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Reduction: The compound can be reduced to form corresponding alcohols or amines.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous conditions, low temperature
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Substitution: The amide groups can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols
Conditions: Mild heating, polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction can produce alcohols or amines depending on the extent of reduction.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of multiple heterocyclic rings suggests that it may exhibit bioactivity, such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with various biological targets to develop new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetate)
- Ethyl 2-(2-(oxazole-4-carboxamido)thiazol-4-yl)acetate
- Ethyl 2-(2-(furan-2-carboxamido)oxazole-4-yl)acetate
Uniqueness
Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is unique due to the combination of furan, oxazole, and thiazole rings in its structure. This combination imparts distinct chemical properties and potential bioactivities that are not observed in compounds with fewer heterocyclic rings. The presence of these rings allows for diverse chemical reactivity and the possibility of multiple biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPSAUCAKNLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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